Enzymatic Substrate Specificity: Festuclavine vs. Elymoclavine in Alkaloid Biosynthetic Conversion
Festuclavine serves as a specific, irreversible enzymatic product in the biosynthetic pathway. In cell-free enzyme assays using chanoclavine-I aldehyde as the starting material, the concerted action of FgaOx3 and FgaFS resulted in the exclusive formation of Festuclavine. In stark contrast, the closely related analog Elymoclavine was demonstrated to not be converted to Festuclavine under identical or any related biosynthetic conditions, establishing a strict, unidirectional metabolic relationship where Elymoclavine acts as a precursor to lysergol, not to Festuclavine [1]. Festuclavine formation was only observed when chanoclavine-I aldehyde was incubated with FgaOx3 and FgaFS simultaneously or sequentially; in the absence of FgaFS, only shunt products were formed [2].
| Evidence Dimension | Enzymatic conversion specificity in clavine alkaloid biosynthesis |
|---|---|
| Target Compound Data | Festuclavine produced from chanoclavine-I aldehyde via FgaOx3 + FgaFS |
| Comparator Or Baseline | Elymoclavine: Not converted to Festuclavine; identified as precursor to lysergol |
| Quantified Difference | Qualitative exclusive conversion: Elymoclavine does not participate in Festuclavine biosynthesis pathway |
| Conditions | In vitro enzymatic assay with purified FgaOx3 and FgaFS proteins from Aspergillus fumigatus |
Why This Matters
This defines Festuclavine as a non-substitutable metabolic node for engineering or studying downstream production of fumigaclavines and dihydrolysergic acid derivatives.
- [1] Agurell S. Biogenetic interrelationships of ergot alkaloids. Acta Pharm Suec. 1966;3(1):71-100. View Source
- [2] Wallwey C, Matuschek M, Xie XL, Li SM. Ergot alkaloid biosynthesis in Aspergillus fumigatus: Conversion of chanoclavine-I aldehyde to festuclavine by the festuclavine synthase FgaFS in the presence of the old yellow enzyme FgaOx3. Org Biomol Chem. 2010;8(15):3500-3508. View Source
